molecular formula C17H21N3O4S2 B2953735 3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide CAS No. 2034592-41-9

3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2953735
CAS No.: 2034592-41-9
M. Wt: 395.49
InChI Key: QWURBVRUBCTSBA-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a complex organic compound featuring multiple functional groups including dimethylbenzene, sulfonamide, and a benzothiadiazole derivative. This compound's elaborate structure suggests a multifaceted functionality, making it valuable for a variety of applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis pathways:

  • Starting Material: The synthesis might begin with readily available aromatic compounds such as 3,4-dimethylbenzene and benzenesulfonamide.

  • Nucleophilic Substitution Reaction: The benzenesulfonamide derivative can undergo nucleophilic substitution with ethylene derivatives.

  • Benzothiadiazole Formation: This step involves the formation of the benzothiadiazole ring, potentially through cyclization reactions using sulfur sources.

  • Oxidation Reactions: Oxidation reactions, possibly using agents like hydrogen peroxide, to introduce the dioxide functionalities.

Industrial Production Methods

Industrial-scale production may leverage:

  • Continuous Flow Chemistry: For efficient and scalable synthesis.

  • Catalysis: Using catalytic processes to improve reaction rates and yields.

  • Purification: Employing techniques such as chromatography or recrystallization for purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at its methyl groups, potentially forming carboxylic acids.

  • Reduction: Reduction might target the sulfonamide group, reducing it to an amine.

  • Substitution: Electrophilic substitution reactions can modify the aromatic rings, allowing for functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

  • Reducing Agents: Including lithium aluminum hydride.

  • Catalysts: Acidic or basic catalysts might be used depending on the type of reaction.

Major Products

The reactions typically yield derivatives that retain the core structure of the compound, with added functionalities depending on the specific reaction.

Scientific Research Applications

3,4-Dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is of significant interest in:

  • Chemistry: As a building block for designing novel materials.

  • Biology: Due to its potential interactions with biological molecules.

  • Medicine: It might have therapeutic potential, pending further research.

  • Industry: As an intermediate in the synthesis of dyes, pharmaceuticals, or materials.

Mechanism of Action

The compound's mechanism of action can involve:

  • Molecular Interactions: It may interact with biological targets such as enzymes or receptors.

  • Pathways: The molecule could influence metabolic or signaling pathways, potentially modulating cellular activities.

Comparison with Similar Compounds

Compared to other benzothiadiazole derivatives:

  • Unique Functional Groups: The presence of sulfonamide and dimethyl groups differentiates it.

  • Application Potential: Its structural uniqueness can lead to distinct biological activities or material properties.

List of Similar Compounds

  • Benzothiadiazole: Without the sulfonamide and dimethyl functionalities.

  • Sulfonamide Derivatives: Lacking the benzothiadiazole ring.

  • Dimethylbenzene Derivatives: Without the additional functional groups.

Properties

IUPAC Name

3,4-dimethyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-13-8-9-15(12-14(13)2)25(21,22)18-10-11-20-17-7-5-4-6-16(17)19(3)26(20,23)24/h4-9,12,18H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWURBVRUBCTSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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